Cas no 38175-99-4 ((R)-(+)-Verapamilic Acid)

(R)-(+)-Verapamilic Acid structure
(R)-(+)-Verapamilic Acid structure
Product Name:(R)-(+)-Verapamilic Acid
CAS No:38175-99-4
MF:C16H21NO4
MW:291.34224486351
CID:298136
PubChem ID:10968275
Update Time:2025-04-19

(R)-(+)-Verapamilic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, g-cyano-3,4-dimethoxy-g-(1-methylethyl)-, (R)- (9CI)
    • (R)-(+)-Verapamilic Acid
    • (R)-(+)-Verapamilic
    • (R)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid
    • (R)--Cyano-3,4-dimethoxy--(1-methylethyl)-benzenebutanoic Acid
    • (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
    • (R)-gamma-Cyano-3,4-dimethoxy-gamma-(1-methylethyl)-benzenebutanoic Acid
    • AKOS030242029
    • 38175-99-4
    • Inchi: 1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1
    • InChI Key: BSHCLIANLKRGLY-MRXNPFEDSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)[C@@](C#N)(CCC(=O)O)C(C)C)OC

Computed Properties

  • Exact Mass: 291.14700
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 79.6Ų

Experimental Properties

  • Density: 1.127
  • Boiling Point: 448.795°C at 760 mmHg
  • Flash Point: 225.224°C
  • Refractive Index: 1.515
  • PSA: 79.55000
  • LogP: 2.98598

(R)-(+)-Verapamilic Acid Pricemore >>

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